molecular formula C15H18O3 B12522840 Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate CAS No. 827028-19-3

Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate

Cat. No.: B12522840
CAS No.: 827028-19-3
M. Wt: 246.30 g/mol
InChI Key: JDUNUBDFIDQYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate is a chemical compound with the molecular formula C15H18O3. It is known for its applications in organic synthesis and is used as a reactant in various chemical reactions. This compound is characterized by its unique structure, which includes a butyl ester group and a methoxypropynyl group attached to a benzoate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate typically involves the esterification of 4-(3-methoxyprop-1-YN-1-YL)benzoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate has several applications in scientific research:

    Chemistry: Used as a reactant in organic synthesis to prepare various derivatives and intermediates.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The methoxypropynyl group can undergo nucleophilic addition reactions, while the benzoate moiety can participate in electrophilic aromatic substitution reactions. These interactions lead to the formation of various products and intermediates, which can exert different effects depending on the context of their use .

Comparison with Similar Compounds

Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

CAS No.

827028-19-3

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

butyl 4-(3-methoxyprop-1-ynyl)benzoate

InChI

InChI=1S/C15H18O3/c1-3-4-12-18-15(16)14-9-7-13(8-10-14)6-5-11-17-2/h7-10H,3-4,11-12H2,1-2H3

InChI Key

JDUNUBDFIDQYTB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C#CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.